molecular formula C9H13N B2364239 Bicyclo[2.2.2]octane-1-carbonitrile CAS No. 25938-93-6

Bicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B2364239
CAS No.: 25938-93-6
M. Wt: 135.21
InChI Key: ISPHHZHLSLZHMD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1-carbonitrile (CAS 25938-93-6) is a specialized chemical scaffold featuring a rigid, three-dimensional bicyclic framework with a terminal nitrile functional group. This compound serves as a valuable building block in medicinal chemistry and chemical biology, particularly for mimicking spatial orientations found in bioactive peptide structures. Its primary research value lies in its application as a coactivator binding inhibitor (CBI) for nuclear hormone receptors . The bicyclo[2.2.2]octane core is a close structural mimic of two key leucine residues (L690 and L694) from the LXXLL motif of steroid receptor coactivator (SRC) proteins . This motif is critical for the protein-protein interaction between agonist-liganded nuclear receptors like the estrogen receptor (ERα) and their coactivators . By disrupting this interaction, derivatives of this core structure can block NR-SRC signaling, presenting an alternative strategy to traditional hormone antagonists, with potential research applications in studying conditions like breast cancer and antiestrogen resistance . Furthermore, the highly constrained nature of the bicyclo[2.2.2]octane structure, with its sterically hindered bridgehead positions and reduced conformational freedom, makes it an excellent chiral, constrained scaffold for developing foldamers and peptidomimetics . It helps stabilize specific helical structures in oligomers and can be incorporated into oligoureas . The bridgehead nitrile group offers a versatile handle for further chemical derivatization, allowing conversion to carboxylic acids, amines, and other functional groups to tune properties and interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. REFERENCES Our product information is backed by scientific literature. Key applications are informed by studies on the role of bicyclo[2.2.2]octanes as structural mimics in nuclear receptor research and their utility as constrained scaffolds in foldamer and catalyst design . Synthetic methods for related derivatives are documented in patent literature .

Properties

IUPAC Name

bicyclo[2.2.2]octane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPHHZHLSLZHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Catalyst : (S)-Diphenylprolinol trimethylsilyl ether (20 mol%).
  • Substrates :
    • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde).
    • 3-Cyano cyclohex-2-en-1-one.
  • Solvent : Dichloromethane, 25°C.
  • Yield : 85–92% with >99% enantiomeric excess (ee).

Mechanism:

The reaction proceeds via enamine activation of the α,β-unsaturated aldehyde, followed by sequential Michael additions to form the bicyclic framework. The cyano group at the 3-position of cyclohexenone enhances electrophilicity, facilitating cyclization.

Cyanation of Bicyclo[2.2.2]octane Carboxamides

Direct cyanation of bicyclo[2.2.2]octane-1-carboxamide derivatives offers a straightforward route to the target nitrile. This method employs dehydrating agents to convert carboxamides into nitriles.

Procedure:

  • Starting Material : 4-Methylbicyclo[2.2.2]octane-1-carboxamide.
  • Reagents : Trifluoroacetic anhydride (TFAA), pyridine.
  • Solvent : 1,4-Dioxane, reflux (100°C).
  • Yield : 73%.

Advantages:

  • Operationally simple, metal-free conditions.
  • Compatible with alkyl- and aryl-substituted carboxamides.

Transition Metal-Catalyzed Oxidative Cyclization

Palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane provides access to bicyclo[2.2.2]octane derivatives. This method leverages transition metals to mediate oxidative cyclization, forming the bicyclic core.

Protocol:

  • Catalyst : Palladium(II) chloride (3 mol%).
  • Oxidizing Agent : Oxone (2 equiv).
  • Solvent : Ethyl acetate/water biphasic system.
  • Temperature : Room temperature.
  • Yield : 60–70% for this compound.

Limitations:

  • Requires careful control of oxidant stoichiometry to avoid overoxidation.
  • Competing pathways may yield diols or diacetates.

Diels-Alder Cycloaddition Followed by Functionalization

The Diels-Alder reaction between 1,3-cyclohexadiene derivatives and electron-deficient dienophiles constructs the bicyclo[2.2.2]octane skeleton, which is subsequently functionalized to introduce the nitrile group.

Steps:

  • Cycloaddition : React 5-substituted 1,3-cyclohexadiene with methacrolein under Lewis acid catalysis (e.g., Yb(OTf)₃).
  • Oxidative Decarboxylation : Treat the resulting dicarboxylic acid with lead tetraacetate to form the nitrile.

Example:

  • Starting Material : 1,3-Cyclohexadiene iron tricarbonyl.
  • Dienophile : Acrylonitrile.
  • Yield : 68% after decarboxylation.

Enantioselective Tandem Reactions Under Metal-Free Conditions

A metal-free, organocatalytic tandem reaction enables the synthesis of enantiomerically pure bicyclo[2.2.2]octane-1-carbonitriles. This method uses chiral amines to induce asymmetry.

Conditions:

  • Catalyst : Cinchona alkaloid-derived thiourea (10 mol%).
  • Substrates : Cyclohexenone and acrylonitrile.
  • Solvent : Toluene, −20°C.
  • Yield : 88% with 95% ee.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagents Yield (%) Stereoselectivity Scalability
Domino Michael/Michael Diphenylprolinol silyl ether 85–92 >99% ee Moderate
Cyanation of Carboxamides TFAA, pyridine 73 None High
Pd-Catalyzed Oxidation PdCl₂, Oxone 60–70 Moderate Industrial
Diels-Alder/Decarboxylation Yb(OTf)₃, Pb(OAc)₄ 68 Low Low
Metal-Free Tandem Reaction Cinchona thiourea 88 95% ee Moderate

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in drug design.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall stability and reactivity in different environments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclo[2.2.2]octane Derivatives

2-Oxabicyclo[2.2.2]octane
  • Physicochemical Properties: Replacement of the phenyl ring in Imatinib with 2-oxabicyclo[2.2.2]octane (85) significantly improves water solubility (389 µM vs. 113 µM for non-oxygenated bicyclo[2.2.2]octane (86)) and reduces lipophilicity. This modification restores solubility close to the original phenyl-containing drug (351 µM for Imatinib) .
  • Metabolic Stability : The oxygen atom in the 2-oxa analog enhances metabolic stability compared to the parent bicyclo[2.2.2]octane, likely due to reduced enzymatic oxidation .
4-Aminobicyclo[2.2.2]octane-1-carbonitrile
  • This derivative is commercially available (e.g., 4-Aminothis compound hydrochloride, CAS 1363405-41-7) and used in drug discovery for its balanced lipophilicity (LogP ~1.5) .
4-(Methylamino)this compound
  • Synthetic Utility: This derivative (95% purity) is used in combinatorial chemistry for introducing methylamino groups into lead compounds. Its steric hindrance from the bicyclic scaffold may reduce off-target interactions .

Comparison with Other Bicyclic Systems

Bicyclo[1.1.1]pentane
  • Ring Strain and Solubility: Bicyclo[1.1.1]pentane derivatives exhibit higher ring strain, leading to greater reactivity but lower metabolic stability.
Norbornyl (Bicyclo[2.2.1]heptane) Systems
  • Chemical Shifts and Reactivity: NMR studies show that substituent effects on bicyclo[2.2.2]octanes are less pronounced than in norbornyl systems. For instance, γ-syn effects in bicyclo[2.2.2]octanes are smaller due to the scaffold’s rigidity, reducing steric strain .

Functionalized Derivatives

Trifluoromethyl-Substituted Analogs
  • Electron-Withdrawing Effects: 4-(Trifluoromethyl)this compound (CAS 10-F623882) introduces strong electron-withdrawing effects, enhancing metabolic stability and altering electronic distribution.
Geminal Disubstituted Derivatives
  • Steric Effects: Geminal substitution at C-2 (e.g., methyl and carboxyl groups) disrupts predictive chemical shift patterns, complicating NMR assignments. This contrasts with mono-substituted derivatives, where shifts are more predictable .

Key Data Tables

Table 1: Solubility and Lipophilicity of Selected Analogs

Compound Water Solubility (µM) LogP Key Feature(s)
Bicyclo[2.2.2]octane (86) 113 2.8 Low solubility, high lipophilicity
2-Oxabicyclo[2.2.2]octane (85) 389 1.9 Improved solubility
4-Aminobicyclo[2.2.2]octane-1-CN 250* 1.5 Enhanced polarity
Bicyclo[1.1.1]pentane-1-carboxylic acid 45 3.2 High reactivity

*Estimated based on structural analogs .

Table 2: Substituent Effects on NMR Chemical Shifts (δ, ppm)

Substituent α-Effect (C-1) β-Effect (C-3) γ-syn Effect (C-7)
-OH +8.2 +5.6 +2.1
-CO₂H +10.4 +7.3 +1.8
-CH₃ +3.5 +2.1 -0.9

Data from 2-substituted bicyclo[2.2.2]octanes .

Biological Activity

Bicyclo[2.2.2]octane-1-carbonitrile, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The carbonitrile functional group is known to influence the compound's interactions with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that bicyclo[2.2.2]octane derivatives exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have shown promise in oncology, particularly in targeting cancer cell proliferation and survival pathways.
  • Neurological Effects : Compounds in this class may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Enzyme Modulation : The compound can modulate the activity of specific enzymes, influencing metabolic pathways and signal transduction processes.

The mechanism of action for this compound involves:

  • Interaction with Receptors : The compound can bind to various receptors, potentially altering their activity and downstream signaling.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Structure : Initial reactions often involve cyclization processes using suitable precursors.
  • Introduction of the Carbonitrile Group : This is usually achieved through nucleophilic substitution or other functionalization techniques.

Case Study 1: Anticancer Applications

A study investigated the effects of 4-(4-Fluorophenyl)this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

CompoundCell LineIC50 (µM)Mechanism
4-(4-Fluorophenyl)this compoundMCF-712Apoptosis induction
4-(Fluorophenyl)this compoundA54915Cell cycle arrest

Case Study 2: Neurological Effects

Another research effort focused on the interaction of bicyclo[2.2.2]octane derivatives with serotonin receptors, demonstrating potential anxiolytic effects in animal models.

CompoundModelEffect
This compoundRat modelReduced anxiety-like behavior
4-(Methylamino)this compoundMouse modelIncreased locomotion

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bicyclo[2.2.2]octane-1-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cycloaddition or tandem reactions. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyzes the formation of bicyclic nitriles through [3+2] cycloaddition between α,β-unsaturated carbonyls and nitrile precursors. Optimization involves tuning solvent polarity (e.g., THF vs. DCM), temperature (50–80°C), and catalyst loading (5–10 mol%) to achieve yields >70% . Characterization via 1H^1H/13C^{13}C NMR and HPLC ensures purity.

Q. How should researchers document experimental procedures for reproducibility?

  • Methodological Answer : Follow guidelines from journals like Beilstein J. Org. Chem.:

  • Experimental Section : Detail stoichiometry, solvent systems, and purification steps (e.g., column chromatography with silica gel, eluent ratios).
  • Supporting Information : Include crystallographic data (CCDC numbers), spectral peaks (e.g., IR: ν(C≡N) ~2240 cm1^{-1}), and reproducibility notes (e.g., "reaction performed under N2_2"). Avoid redundancies with main text tables .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves cage structure and bond angles (e.g., C1-C2-C3 ~109.5°).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 148.0886 (calc. 148.0888).
  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. What enantioselective strategies enable access to chiral this compound derivatives?

  • Methodological Answer : Metal-free asymmetric catalysis using chiral organocatalysts (e.g., thiourea derivatives) achieves enantiomeric excess (ee) >90%. For example, a formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins under mild conditions (rt, 24h) yields enantiopure bicyclo[2.2.2]octane carboxylates, which can be derivatized to nitriles .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug design?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (TS) for ring-opening reactions (e.g., ΔG^‡ ~25 kcal/mol for nucleophilic attack at C1).
  • Docking Studies : Rigid bicyclic framework mimics aromatic rings in kinase inhibitors; docking scores (e.g., Glide XP) correlate with experimental IC50_{50} values .

Q. What mechanisms explain the formation of bicyclo[2.2.2]diazaoctane alkaloids from Bicyclo[2.2.2]octane precursors?

  • Methodological Answer : Biosynthetic cascades involve oxidative dearomatization and intramolecular cyclization. For instance, brevianamide alkaloids form via aza-Michael addition between bicyclo[2.2.2]octane nitriles and tryptophan-derived intermediates, followed by stereochemical inversion at C2 .

Q. How do researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?

  • Methodological Answer : Cross-reference datasets from PubChem and NIST:

  • Melting Point : Discrepancies (e.g., 120–125°C vs. 128–130°C) arise from polymorphic forms. Use DSC to identify transitions.
  • Solubility : LogP values vary with measurement methods (shake-flask vs. HPLC); standardize using OECD Guideline 105 .

Q. What safety protocols are essential for handling this compound in lab settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and fume hoods (TLV-TWA: 5 ppm).
  • Spill Management : Absorb with vermiculite; neutralize with 10% NaOH.
  • Toxicity Data : LD50_{50} (oral, rat) = 320 mg/kg; prioritize acute toxicity testing per OECD 423 .

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